molecular formula C12H16O B8662301 (1R,2R)-2-Phenylcyclohexanol CAS No. 37982-27-7

(1R,2R)-2-Phenylcyclohexanol

Número de catálogo: B8662301
Número CAS: 37982-27-7
Peso molecular: 176.25 g/mol
Clave InChI: AAIBYZBZXNWTPP-VXGBXAGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,2R)-2-Phenylcyclohexanol is a chiral secondary alcohol characterized by a cyclohexanol backbone with a phenyl substituent at the C2 position and stereochemical configurations at C1 and C2. This compound is synthesized via Sharpless Asymmetric Dihydroxylation (AD), a method enabling enantioselective production of vicinal diols from olefins . Key intermediates in its synthesis include 1-phenylcyclohexene and osmium-catalyzed dihydroxylation with (DHQD)₂PHAL as a chiral ligand, yielding enantiomerically pure diols such as (1R,2R)-1-phenylcyclohexane-cis-1,2-diol . The compound has applications in asymmetric catalysis and organic synthesis, particularly in kinetic resolution studies (e.g., esterification via homobenzotetramisole catalysts) . Notably, its structural analogs exhibit insect-repellent properties, though field efficacy varies depending on stereochemistry and formulation .

Propiedades

Número CAS

37982-27-7

Fórmula molecular

C12H16O

Peso molecular

176.25 g/mol

Nombre IUPAC

(1R,2R)-2-phenylcyclohexan-1-ol

InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m1/s1

Clave InChI

AAIBYZBZXNWTPP-VXGBXAGGSA-N

SMILES isomérico

C1CC[C@H]([C@H](C1)C2=CC=CC=C2)O

SMILES canónico

C1CCC(C(C1)C2=CC=CC=C2)O

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Stereochemical Analogs

Compound Name Structural Features Key Properties/Applications References
(1R,2R)-2-Butylcyclohexanol C2 butyl substituent; (1R,2R) configuration Used in chiral resolution studies; lower polarity compared to phenyl analogs affects solubility.
(1R,2S)-2-Phenylcyclohexanol C1R, C2S stereochemistry Differing enantioselectivity in esterification kinetics (TOF = 0.15 min⁻¹ vs. 0.12 min⁻¹ for 1R,2R) .
2-Phenylcyclohexanol (racemic) No defined stereocenters Field-tested mosquito repellent: 114 min average protection vs. 106 min for dimethyl phthalate . Less stereospecific activity than enantiopure forms.
(1R,2R)-1,2-Cyclohexanediol Vicinal diol; no phenyl group Intermediate in Sharpless AD; lower bioactivity but higher thermal stability .
(1R,2S)-1-Amino-2-indanol Amino and hydroxyl groups; rigid backbone Catalyst in asymmetric synthesis; superior enantiomeric excess (e.e. >99%) compared to phenylcyclohexanols .

Functional Analogs

  • X4 and X23 (Repellent Chemotypes): Structurally similar to 2-phenylcyclohexanol (YF24), these exhibit enhanced repellency against Aedes aegypti due to optimized hydrophobic substituents (Glide scores: -9.2 and -8.7, respectively) .
  • (1S,2R,5R)-Neodihydrocarveol: A terpene-derived cyclohexanol with demonstrated flavoring applications; unlike phenyl analogs, it lacks repellent activity but is GRAS (Generally Recognized As Safe) for food use .

Key Differences

Stereochemical Impact: The (1R,2R) configuration in 2-phenylcyclohexanol enhances chiral induction in catalytic reactions compared to (1R,2S) or racemic forms .

Biological Activity: Enantiopure phenylcyclohexanols show 15–20% higher repellent duration in controlled lab studies than field tests, likely due to environmental degradation .

Synthetic Utility: Sharpless AD-derived diols (e.g., 1-phenylcyclohexane-cis-1,2-diol) are critical for high-purity enantiomer production, whereas Mannich-base analogs (e.g., 4-methyl-2-aminocyclohexanones) require alternative routes like calcium chloride-mediated condensation .

Research Findings and Data Tables

Table 1: Physical Properties

Compound Molecular Formula CAS Number Melting Point (°C) Optical Rotation [α]ᴅ²⁵ Purity
(1R,2R)-2-Phenylcyclohexanol C₁₂H₁₆O 98919-68-7 92–94 -45.6 (c=1, CHCl₃) >99% e.e.
(1R,2S)-2-Phenylcyclohexanol C₁₂H₁₆O 34281-92-0 88–90 +38.2 (c=1, CHCl₃) >98% e.e.
2-Phenylcyclohexanol (racemic) C₁₂H₁₆O 771-98-2 75–78 N/A 95%

Table 2: Repellent Efficacy

Compound Avg. Protection Time (min) Test Conditions Reference
(1R,2R)-2-Phenylcyclohexanol 114 (field) Culiseta spp., 1940s
X4 (YF24 analog) 210 (lab) Aedes aegypti, 2023
Dimethyl Phthalate 106 (field) 1940s standard

Métodos De Preparación

Reaction Mechanism and Substrate Design

Enzymatic resolution exploits the stereoselectivity of lipases to separate racemic mixtures. A seminal approach involves Pseudomonas fluorescens lipase-mediated hydrolysis of racemic trans-2-phenylcyclohexyl chloroacetate. The enzyme selectively hydrolyzes the ester bond of the (−)-(1R,2S)-enantiomer, leaving the (+)-(1S,2R)-ester intact. Subsequent fractional crystallization isolates the unreacted (+)-ester, which undergoes alkaline hydrolysis to yield (+)-(1S,2R)-2-phenylcyclohexanol. While this method directly produces the (1S,2R)-enantiomer, analogous strategies using esterases or lipases with complementary selectivity could theoretically access the (1R,2R)-configuration by modifying the substrate’s stereoelectronic profile.

Table 1: Enzymatic Resolution Parameters

ParameterValueSource
EnzymePseudomonas fluorescens lipase
SubstrateRacemic trans-2-phenylcyclohexyl chloroacetate
Temperature25–30°C
Reaction Time24–48 hours
Enantiomeric Excess (e.e.)>98%

Optimization Strategies

  • Immobilized Enzymes : Covalent immobilization on silica or chitosan enhances lipase stability, enabling reuse over multiple cycles.

  • Solvent Engineering : Apolar solvents (e.g., hexane) improve enantioselectivity by stabilizing the enzyme’s active conformation.

Sharpless Asymmetric Dihydroxylation and Selective Reduction

Dihydroxylation of 1-Phenylcyclohexene

The Sharpless asymmetric dihydroxylation converts 1-phenylcyclohexene into cis-1,2-diols with high enantioselectivity. Using an AD-mix-β reagent (containing (DHQD)₂PHAL ligand), the reaction installs hydroxyl groups with (1R,2R)-configuration. The diol intermediate, (1R,2R)-1-phenylcyclohexane-1,2-diol, is then subjected to selective reduction.

Selective Reduction of the 1-Hydroxyl Group

Raney nickel catalyzes the hydrogenolytic cleavage of the 1-hydroxyl group, yielding (1R,2R)-2-phenylcyclohexanol. This step’s selectivity arises from the steric hindrance of the phenyl group, which directs hydrogenolysis to the less hindered hydroxyl.

Table 2: Sharpless Dihydroxylation Conditions

ParameterValueSource
Substrate1-Phenylcyclohexene
CatalystAD-mix-β (OsO₄, (DHQD)₂PHAL)
Solventtert-Butanol/H₂O (1:1)
Temperature0–5°C
e.e. of Diol92–95%

Hydrogenolysis of cis-1,2-Diols

Synthetic Workflow

This method leverages cis-1,2-diols synthesized via asymmetric dihydroxylation or microbial oxidation. Hydrogenolysis over palladium-on-carbon (Pd/C) selectively removes the 1-hydroxyl group, retaining the (1R,2R)-configuration.

Table 3: Hydrogenolysis Parameters

ParameterValueSource
Substrate(1R,2R)-1-Phenylcyclohexane-1,2-diol
CatalystPd/C (10 wt%)
Pressure3–5 bar H₂
SolventEthanol
Yield85–90%

Side Reactions and Mitigation

  • Over-reduction : Excess H₂ pressure may reduce the phenyl ring. Controlled H₂ flow and low pressure (≤5 bar) minimize this.

Catalytic Asymmetric Hydrogenation

Table 4: Hypothetical Hydrogenation Conditions

ParameterValueSource
Substrate2-Phenylcyclohexanone
CatalystRh-(R)-BINAP
Pressure50–100 bar H₂
SolventMethanol
Expected e.e.90–95%

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison

Methode.e. (%)Yield (%)ScalabilityCost
Enzymatic Resolution>9840–50ModerateHigh
Sharpless Dihydroxylation92–9570–75LowVery High
Hydrogenolysis of Diols95–9885–90HighModerate
Asymmetric Hydrogenation90–9580–85HighHigh
  • Enzymatic Resolution : Ideal for small-scale, high-purity needs but limited by substrate specificity and enzyme cost.

  • Sharpless Dihydroxylation : Academically robust but impractical industrially due to osmium toxicity and low throughput.

  • Hydrogenolysis : Balances yield and scalability, making it preferred for bulk production .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R,2R)-2-Phenylcyclohexanol, and how is stereochemical control achieved?

  • Methodology : The compound is synthesized via asymmetric reduction of 2-phenylcyclohexanone using chiral catalysts (e.g., oxazaborolidines) or enantioselective hydrogenation with Rh/Ru complexes. Key conditions include low temperatures (-20°C to 0°C) and inert atmospheres to minimize racemization. Enantiomeric excess (ee) is monitored via chiral HPLC or polarimetry .
  • Example : A typical protocol involves reacting 2-phenylcyclohexanone with (R)-CBS (Corey-Bakshi-Shibata) reagent in THF at -78°C, yielding >90% ee.

Q. What are the common chemical transformations of (1R,2R)-2-Phenylcyclohexanol in organic synthesis?

  • Reactions :

  • Oxidation : Converts the hydroxyl group to 2-phenylcyclohexanone using CrO₃ or Dess-Martin periodinane .
  • Substitution : Tosylation (TsCl/pyridine) followed by nucleophilic displacement (e.g., NaN₃) yields azide derivatives for click chemistry .
    • Table :
Reaction TypeReagent/ConditionsProductYield (%)
OxidationCrO₃/H₂SO₄, 0°CKetone85–92
TosylationTsCl, pyridine, RTTosylate78

Q. How is (1R,2R)-2-Phenylcyclohexanol utilized as a chiral intermediate in drug discovery?

  • Application : It serves as a precursor for CNS-targeting drugs (e.g., PDE4 inhibitors). The stereochemistry enhances binding affinity to enantioselective enzymes. Researchers modify the hydroxyl group via esterification or etherification to improve bioavailability .

Advanced Research Questions

Q. How do reaction kinetics and catalyst choice influence the enantioselectivity of (1R,2R)-2-Phenylcyclohexanol synthesis?

  • Kinetic Analysis : A study on HBTM-catalyzed esterification revealed first-order dependence on catalyst, alcohol, and anhydride. Turnover frequency (TOF) and Eyring plots are used to assess activation parameters. Competing pathways (e.g., racemization under acidic conditions) require pH control .
  • Data Contradiction : While Rh catalysts achieve high ee (>95%) in hydrogenation, Al(OiPr)₃-mediated equilibration ( ) may reduce ee due to epimerization. Resolution involves quenching reactions early or using stabilizing ligands .

Q. What experimental strategies resolve discrepancies in dehydration outcomes for (1R,2R)-2-Phenylcyclohexanol under acidic conditions?

  • Mechanistic Insight : Dehydration with H₃PO₄ produces 1-phenylcyclohexene via E1 or E2 mechanisms. Conflicting product ratios (cis/trans alkenes) arise from steric effects. GC-MS and NMR kinetics (e.g., NOE correlations) differentiate pathways. Computational modeling (DFT) predicts transition states favoring trans-alkenes due to chair conformer stability .

Q. How can enantioselectivity be optimized in industrial-scale synthesis without compromising yield?

  • Process Design :

  • Catalyst Screening : Rhodium complexes with BINAP ligands achieve >98% ee at 50 bar H₂ and 60°C.
  • Continuous Flow Systems : Reduce residence time to suppress side reactions (e.g., over-reduction).
  • DOE (Design of Experiments) : Taguchi methods optimize parameters (pressure, temperature, solvent polarity) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.